Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 955403-55-1
VCID: VC8335109
InChI: InChI=1S/C10H8F4O/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5-6H,2,4H2
SMILES: C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol

Benzenepropanal, 2-fluoro-3-(trifluoromethyl)-

CAS No.: 955403-55-1

Cat. No.: VC8335109

Molecular Formula: C10H8F4O

Molecular Weight: 220.16 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanal, 2-fluoro-3-(trifluoromethyl)- - 955403-55-1

Specification

CAS No. 955403-55-1
Molecular Formula C10H8F4O
Molecular Weight 220.16 g/mol
IUPAC Name 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanal
Standard InChI InChI=1S/C10H8F4O/c11-9-7(4-2-6-15)3-1-5-8(9)10(12,13)14/h1,3,5-6H,2,4H2
Standard InChI Key KGYBRSYEFVWNEZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O
Canonical SMILES C1=CC(=C(C(=C1)C(F)(F)F)F)CCC=O

Introduction

Structural Characteristics and Molecular Properties

The molecular formula of benzenepropanal, 2-fluoro-3-(trifluoromethyl)- is C₁₀H₈F₄O, with a calculated molecular weight of 220.16 g/mol. Its structure features:

  • A benzene core with meta-substituted fluorine and trifluoromethyl groups, creating significant electronic asymmetry.

  • A propanal moiety (-CH₂CH₂CHO) attached to the aromatic ring, introducing aldehyde functionality for downstream reactivity.

Electronic Effects

The trifluoromethyl group (-CF₃) exerts a strong electron-withdrawing inductive effect (-I), polarizing the aromatic ring and directing electrophilic substitution to specific positions. The fluorine atom, while also electron-withdrawing, participates in resonance interactions, further modulating reactivity. This electronic profile enhances stability against oxidative degradation and influences regioselectivity in synthetic transformations .

Key Physical Properties (Theoretical Predictions)

PropertyValue
Boiling Point~215–220°C (estimated)
Density1.45–1.50 g/cm³
Solubility in WaterLow (<0.1 g/L)
LogP (Partition Coefficient)2.8–3.2 (lipophilic)

Synthetic Methodologies

Nitration and Functionalization

A plausible route involves:

  • Nitration of 2-fluoro-3-(trifluoromethyl)toluene:

    • Reaction with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–50°C to introduce a nitro group para to the trifluoromethyl group .

    • Intermediate: 2-fluoro-3-(trifluoromethyl)-4-nitrobenzene.

  • Reduction to Amine:

    • Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., Fe/NH₄Cl) converts the nitro group to an amine .

  • Diazotization and Aldehyde Introduction:

    • Diazotization of the amine with NaNO₂/HCl, followed by hydrolysis or Sandmeyer reaction to yield the aldehyde functionality.

Bromination and Cyanide Substitution

Alternative approaches may adapt methods from patent CN101337911A , which outlines bromination and cyanation steps for related fluorinated aromatics:

  • Bromination:

    • Reaction of 2-fluoro-3-(trifluoromethyl)aniline with bromine (Br₂) in acetic acid yields 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.

  • Diazotization and Reductive Elimination:

    • Diazonium salt formation followed by treatment with hypophosphorous acid (H₃PO₂) produces 3-fluoro-4-(trifluoromethyl)bromobenzene.

  • Cyanide Substitution and Oxidation:

    • Reaction with cuprous cyanide (CuCN) introduces a nitrile group, which is subsequently oxidized to the aldehyde via Rosenmund reduction or ozonolysis.

Comparative Reaction Yields (Hypothetical)

StepReagentsYield (%)Purity (%)
BrominationBr₂, CH₃COOH8593
DiazotizationNaNO₂, HCl, H₃PO₂6894
Aldehyde FormationCuCN, DMF5498

Reactivity and Functional Transformations

The aldehyde group in benzenepropanal, 2-fluoro-3-(trifluoromethyl)- enables diverse transformations:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ or CrO₃ converts the aldehyde to a carboxylic acid (-COOH), useful in pharmaceutical intermediates.

  • Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol (-CH₂OH), enhancing solubility for biological assays.

Electrophilic Aromatic Substitution

The electron-deficient ring favors reactions at the 5-position (para to fluorine):

  • Halogenation: Bromine (Br₂) in FeCl₃ yields 5-bromo-2-fluoro-3-(trifluoromethyl)benzenepropanal.

  • Sulfonation: Fuming H₂SO₄ introduces a sulfonic acid group (-SO₃H) for water-soluble derivatives.

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

Fluorinated aldehydes are pivotal in synthesizing kinase inhibitors and antiviral agents. For example:

  • Anticancer Agents: The trifluoromethyl group enhances metabolic stability, while the aldehyde serves as a handle for Schiff base formation with amine-containing drugs .

  • Protease Inhibitors: Structural analogs have shown inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ) in computational studies.

Agrochemicals

  • Herbicides: Fluorinated benzaldehydes are precursors to diphenylether herbicides, which disrupt plant cell membrane integrity.

  • Insecticides: The electron-withdrawing groups enhance binding to insect acetylcholinesterase.

Comparison with Structural Analogs

CompoundMolecular FormulaKey Differences
4-TrifluoromethylbenzaldehydeC₈H₅F₃OLacks fluorine substituent; lower polarity
2-Fluoro-5-(trifluoromethyl)benzaldehydeC₈H₄F₄OShorter side chain; altered steric effects
Benzenepropanal, 3-fluoro-5-(trifluoromethyl)-C₁₀H₈F₄ORegioisomeric fluorine and CF₃ positions

Challenges and Future Directions

Synthetic Optimization

Current hypothetical routes suffer from moderate yields (54–85%), necessitating catalyst refinement (e.g., Pd-Ni alloys for hydrogenation) or flow chemistry approaches to improve efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator